Coagulation Factor VIIa is a man-made protein produced to replicate the naturally occurring activated factor VII (factor VIIa) in the body . It plays a key role in the blood coagulation cascade. On injury, factor VIIa forms a complex with its allosteric regulator, tissue factor, and initiates blood clotting .
Factor VIIa is prepared from purified Human Factor VII using Human Factor XIIa. The Factor XIIa is removed using affinity chromatography. Purity is determined by SDS-PAGE .
Factor VIIa is a vitamin K-dependent glycoprotein consisting of 406 amino acid residues . It is a serine protease highly dependent for its procoagulant activity on tissue factor .
The blood-coagulation cascade is initiated when cryptic tissue factor (TF) is expressed and exposed to circulating blood and binds plasma factor VIIa. The resulting factor VIIa–TF complex activates the serine protease zymogens factor IX and factor X .
Factor VII is a single-chain glycoprotein (Mr 50,000) that is synthesized in the liver and secreted into the blood as a zymogen composed of 406 amino acids .
Coagulation factor VII, human, is a crucial serine protease enzyme involved in the extrinsic pathway of blood coagulation. It plays a vital role in hemostasis, primarily by initiating the coagulation cascade upon vascular injury. This factor is synthesized in the liver and circulates in the bloodstream in an inactive form, known as proconvertin. Upon activation, it forms a complex with tissue factor, which is essential for its procoagulant activity. This complex subsequently activates coagulation factors IX and X, leading to thrombin generation and fibrin formation, which are critical for blood clotting .
The synthesis of coagulation factor VII occurs mainly in hepatocytes (liver cells). The process involves several key steps:
Recombinant human coagulation factor VII can be produced using bacterial expression systems or mammalian cell cultures. These methods often involve the use of specific substrates and enzymes to activate the factor from its zymogen form to the active form (factor VIIa) under controlled conditions .
The structure of coagulation factor VII consists of two main components: a light chain and a heavy chain linked by disulfide bonds. The light chain contains calcium-binding domains and epidermal growth factor-like motifs, while the heavy chain contains the serine protease domain responsible for its enzymatic activity.
Coagulation factor VII undergoes several key reactions during the coagulation process:
The activation of factor VII requires calcium ions and occurs on phospholipid membranes, which facilitate the interaction between factor VIIa and tissue factor .
The mechanism of action of coagulation factor VII involves several steps:
The efficiency of this process can increase significantly (up to 10^6-fold) due to allosteric effects when factor VIIa binds to tissue factor on membrane surfaces .
Relevant data indicate that variations in plasma concentrations can occur due to genetic factors or underlying health conditions affecting liver function .
Coagulation factor VII has several significant applications in medicine:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2